Tos-PEG3-CH2CO2tBu
Overview
Description
Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of Tos-PEG3-CH2CO2tBu is C17H26O7S . The molecular weight is 374.5 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Tos-PEG3-CH2CO2tBu is 374.5 g/mol . The molecular formula is C17H26O7S . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Enhanced Anticancer Efficacy through Conjugation with Polyethylene Glycol
Research has demonstrated the utility of polyethylene glycol (PEG) conjugates, such as alpha-tocopheryl polyethylene glycol succinate (TPGS), in enhancing the bioavailability of poorly absorbed drugs. TPGS, a derivative of alpha-tocopheryl succinate (TOS), has shown significant anticancer activity, more potent than TOS itself. It has been found effective in inhibiting the growth of human lung carcinoma cells and inducing apoptosis, suggesting potential in cancer therapeutics (Youk et al., 2005).
α-TOS-based Nanoparticles for Cancer Treatment
α-Tocopheryl succinate (α-TOS) is known for its mitochondrial targeting and anticancer properties. However, its low solubility in physiological media limits its use. α-TOS-based amphiphilic block copolymers synthesized via reversible addition–fragmentation chain transfer polymerization, incorporating PEG and methacrylic derivatives of α-TOS, have been developed. These copolymers form nanoparticles capable of encapsulating hydrophobic molecules, showing rapid endocytosis by cancer cells and varying biological activity based on molecular weight and content (Palao-Suay et al., 2016).
PEGylation in Peptide and Protein Modification
PEGylation, the covalent attachment of PEG to peptides and proteins, serves numerous purposes, including shielding antigenic and immunogenic epitopes, altering biodistribution, and preventing degradation by proteolytic enzymes. This modification increases the size of the polypeptide, thus influencing its pharmacokinetics. The incorporation of various functional groups in PEG allows for diverse conjugation methods and has led to the development of new PEG derivatives and reversible conjugation strategies (Roberts et al., 2002).
Influence of PEG on Microbubble Stability and Mechanical Properties
PEG, used in biomedical delivery vehicles for its stealth properties, has been studied for its influence on the stability and mechanical properties of lipid-shelled microbubbles (MBs). These MBs, used in therapeutic interventions and diagnostics, show variations in abundance, stability, and response based on PEG-lipid concentration. Optimal PEG incorporation enhances MB stability while maintaining a similar mechanical response, which is crucial for their therapeutic application (Abou-Saleh et al., 2014).
Application in Drug Delivery Systems
D-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS) has been used extensively in drug delivery systems. Its amphiphilic structure, combining PEG and Vitamin E, allows for the formulation of various nanocarriers such as micelles, liposomes, and nanoparticles. These carriers enable sustained, controlled, and targeted drug delivery, potentially overcoming multidrug resistance and promoting oral drug delivery (Zhang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPMXQFRYHXBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG3-CH2CO2tBu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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